2-Cyclobutoxypyridin-3-amine

Medicinal Chemistry Kinase Inhibitor Conformational Analysis

2-Cyclobutoxypyridin-3-amine (CAS 1247347-64-3) is a pyridine derivative featuring a cyclobutoxy group at the 2-position and an amine at the 3-position, with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol. This heterocyclic building block is utilized in medicinal chemistry as a core scaffold for developing kinase inhibitors and anti-inflammatory agents, with vendor-certified purity ≥97% and a predicted pKa of 4.93±0.22.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1247347-64-3
Cat. No. B1398997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxypyridin-3-amine
CAS1247347-64-3
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=CC=N2)N
InChIInChI=1S/C9H12N2O/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4,10H2
InChIKeyUTGQTONRWQTGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxypyridin-3-amine (CAS 1247347-64-3) for Kinase and Anti-Inflammatory R&D


2-Cyclobutoxypyridin-3-amine (CAS 1247347-64-3) is a pyridine derivative featuring a cyclobutoxy group at the 2-position and an amine at the 3-position, with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . This heterocyclic building block is utilized in medicinal chemistry as a core scaffold for developing kinase inhibitors and anti-inflammatory agents, with vendor-certified purity ≥97% and a predicted pKa of 4.93±0.22 . Its structural attributes—particularly the rigid cyclobutyl ring and the amine handle—offer distinct conformational and reactivity advantages over simpler alkoxy analogs in fragment-based drug discovery and structure-activity relationship (SAR) studies [1].

Why 2-Cyclobutoxypyridin-3-amine (CAS 1247347-64-3) Cannot Be Substituted by Common 2-Alkoxypyridine Analogs


Generic substitution with simpler 2-alkoxypyridin-3-amines (e.g., methoxy or ethoxy analogs) fails to replicate the distinct conformational and electronic properties of 2-Cyclobutoxypyridin-3-amine. The rigid cyclobutyl ring introduces a unique steric and torsional profile that can alter binding pocket complementarity in kinase targets, as evidenced by SAR studies on pyridin-3-amine-based multikinase inhibitors [1]. Vendor data confirms that 2-Cyclobutoxypyridin-3-amine has a calculated LogP of 1.27 and an Fsp³ of 0.44 , while the methoxy analog (2-Methoxypyridin-3-amine) exhibits a lower molecular weight (124.14 g/mol) and a more planar geometry that lacks the conformational constraint needed for selective kinase engagement in certain inhibitor series . These differences are not merely cosmetic; they directly impact synthetic tractability and biological selectivity in fragment elaboration campaigns.

Quantitative Differentiation of 2-Cyclobutoxypyridin-3-amine (CAS 1247347-64-3) from Structural Analogs


Enhanced Conformational Rigidity (Fsp³) for Kinase Selectivity vs. 2-Methoxypyridin-3-amine

2-Cyclobutoxypyridin-3-amine exhibits a higher fraction of sp³-hybridized carbons (Fsp³ = 0.44) compared to the methoxy analog 2-Methoxypyridin-3-amine (Fsp³ = 0.33), as derived from molecular formula analysis . This increased three-dimensional character enhances conformational rigidity, a property linked to improved kinase selectivity and reduced off-target promiscuity in fragment-based drug discovery [1]. The cyclobutyl ring imposes a restricted torsional angle that is absent in the freely rotating methoxy group, making this scaffold more desirable for targeting ATP-binding pockets with defined steric constraints [2].

Medicinal Chemistry Kinase Inhibitor Conformational Analysis

Increased Lipophilicity (LogP) for Blood-Brain Barrier Penetration vs. 2-Ethoxypyridin-3-amine

The cyclobutoxy substituent elevates the calculated LogP of 2-Cyclobutoxypyridin-3-amine to 1.27 , which is higher than the predicted LogP of ~0.8 for 2-Ethoxypyridin-3-amine (CAS 51468-01-0) . This 0.47 log unit increase corresponds to a ~3-fold higher theoretical octanol-water partition coefficient, suggesting improved passive permeability across lipid bilayers. For CNS-targeted kinase programs, LogP values in the 1-3 range are often optimal for balancing brain penetration and systemic clearance [1]. The cyclobutyl ring provides a larger hydrophobic surface area without significantly increasing molecular weight (164.20 vs. 138.17 g/mol for the ethoxy analog) .

ADME Blood-Brain Barrier CNS Drug Design

Documented COX-2 Inhibitory Activity in the Sub-Micromolar Range

Derivatives of 2-Cyclobutoxypyridin-3-amine have demonstrated COX-2 inhibition with IC₅₀ values as low as 0.07 µM (70 nM) in enzyme assays . This places the scaffold within a potent range comparable to some second-generation NSAIDs. In contrast, the simple 2-Methoxypyridin-3-amine scaffold, when tested in cancer cell proliferation assays (MCF-7 cells), showed an IC₅₀ of approximately 130 nM for a different target class , highlighting the distinct biological fingerprint conferred by the cyclobutoxy group. The COX-2 activity is consistent with the increased lipophilicity and conformational constraint, which may enhance binding to the enzyme's hydrophobic pocket [1].

Anti-inflammatory COX-2 Inhibition Pain Management

Validation in Multitargeted Kinase Inhibitor Series for Non-Small Cell Lung Cancer

In a Journal of Medicinal Chemistry study (2017), multisubstituted pyridin-3-amine derivatives were evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. The study established that modifications at the 2-position of the pyridine ring significantly impact kinase selectivity and cellular potency. While the exact IC₅₀ for 2-Cyclobutoxypyridin-3-amine itself is not reported, the SAR trends indicate that bulkier, conformationally restricted 2-alkoxy groups (such as cyclobutoxy) are favored for targeting specific kinase mutants over simpler alkoxy analogs . This positions 2-Cyclobutoxypyridin-3-amine as a privileged fragment for hit-to-lead optimization in oncology programs.

Oncology Kinase Inhibition Non-Small Cell Lung Cancer

Commercial Availability and Purity Benchmarking vs. Niche Analogs

2-Cyclobutoxypyridin-3-amine (CAS 1247347-64-3) is readily available from major chemical suppliers at a purity of ≥97% (HPLC), with stock quantities ranging from 50 mg to 5 g . In contrast, many other 2-cyclobutoxypyridine regioisomers (e.g., 6-Cyclobutoxypyridin-3-amine, CAS 916610-35-0) are offered at lower purities (~95%) and limited stock , potentially introducing variability in downstream reactions. The compound's hazard classification (GHS07) and handling precautions are clearly documented , facilitating compliant laboratory use. This combination of high purity, scale, and documentation reduces procurement risk and ensures reproducibility in sensitive medicinal chemistry workflows.

Chemical Sourcing Procurement Quality Control

Optimal R&D Applications for 2-Cyclobutoxypyridin-3-amine (CAS 1247347-64-3)


Fragment-Based Kinase Inhibitor Design for Oncology

Leverage the scaffold's Fsp³ of 0.44 and rigid cyclobutyl ring to elaborate ATP-competitive kinase inhibitors with enhanced selectivity profiles, as validated by SAR studies on pyridin-3-amine-based multikinase inhibitors for NSCLC [1].

Lead Optimization for CNS-Penetrant Anti-Inflammatory Agents

Utilize the calculated LogP of 1.27 to develop COX-2 inhibitors with improved blood-brain barrier penetration for neuroinflammatory conditions, while maintaining favorable drug-like properties [2].

Chemical Biology Probe Synthesis

Employ the 3-amine handle for conjugation to affinity tags or fluorescent reporters, enabling target engagement studies and cellular imaging of kinase targets implicated in cancer and inflammation .

Structure-Activity Relationship (SAR) Expansion

Systematically compare with 2-methoxy and 2-ethoxy analogs to delineate the impact of alkoxy group size and conformational constraint on target binding, solubility, and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclobutoxypyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.